Isonox

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

56335-22-9 |

|---|---|

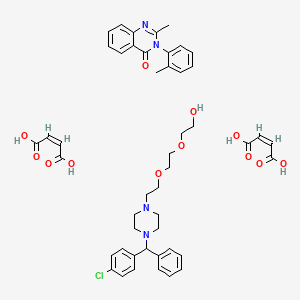

Fórmula molecular |

C47H53ClN4O12 |

Peso molecular |

901.4 g/mol |

Nombre IUPAC |

(Z)-but-2-enedioic acid;2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]ethanol;2-methyl-3-(2-methylphenyl)quinazolin-4-one |

InChI |

InChI=1S/C23H31ClN2O3.C16H14N2O.2C4H4O4/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27;1-11-7-3-6-10-15(11)18-12(2)17-14-9-5-4-8-13(14)16(18)19;2*5-3(6)1-2-4(7)8/h1-9,23,27H,10-19H2;3-10H,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;;2*2-1- |

Clave InChI |

RCYUVMCXOQTZOZ-FHQKDBNESA-N |

SMILES |

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C.C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

SMILES isomérico |

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2C.C1N(CCN(C1)C(C2=CC=C(C=C2)Cl)C3=CC=CC=C3)CCOCCOCCO.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

SMILES canónico |

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C.C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Sinónimos |

isonox |

Origen del producto |

United States |

Foundational & Exploratory

Core Antioxidant Mechanisms of Isonox and Related Compounds: A Technical Overview

The term "Isonox" is utilized as a trade name for a variety of antioxidant compounds, each with distinct chemical structures and, consequently, specific mechanisms of action. This guide provides a detailed examination of the available technical information for compounds marketed under the this compound brand and related antioxidant structures, focusing on their core antioxidant mechanisms, supported by experimental data and methodologies.

The Ambiguity of "this compound"

Initial research reveals that "this compound" does not refer to a single chemical entity. Several distinct compounds are identified under this name:

-

This compound® 232 : A liquid phenolic antioxidant.[1][2][3]

-

This compound 133 : A chemical substance with CAS number 60083-44-5.[4]

-

A complex salt with the molecular formula C47H53ClN4O12, also referred to as this compound.[5]

Due to this variation, a singular, unified mechanism of action for "this compound" cannot be described. Therefore, this guide will present the antioxidant mechanisms of a well-studied, structurally related class of compounds—isoxazole derivatives—as a representative example, followed by a general overview of key antioxidant mechanisms.

Antioxidant Mechanism of Isoxazole Derivatives: A Case Study

A study on fluorophenyl-isoxazole-carboxamide derivatives provides significant insight into the antioxidant action of this class of compounds, which is relevant to the broader family of nitrogen-heterocyclic antioxidants.[6] The primary mechanism identified is free radical scavenging .[6]

The core antioxidant function of these isoxazole derivatives is their ability to donate a hydrogen atom to neutralize reactive free radicals.[6] This activity was quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[6]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent, such as methanol, to a concentration that yields an absorbance of approximately 1.0 at 517 nm.

-

Reaction Mixture: Varying concentrations of the test compound (isoxazole derivatives) are added to the DPPH solution. A control is prepared with the solvent and DPPH solution alone.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[7]

Quantitative Data: In Vitro Antioxidant Activity of Isoxazole Derivatives [6]

| Compound | IC50 (µg/ml) |

| 2a | 0.45 ± 0.21 |

| 2c | 0.47 ± 0.33 |

| Trolox (Positive Control) | 3.10 ± 0.92 |

Compounds 2a and 2c demonstrated significantly more potent free radical scavenging activity than the standard antioxidant, Trolox.[6]

Logical Relationship of DPPH Assay

References

- 1. This compound(R) 232 | 4306-88-1 [chemicalbook.com]

- 2. 4306-88-1 CAS MSDS (this compound(R) 232) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. accustandard.com [accustandard.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. This compound | C47H53ClN4O12 | CID 6435941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Antioxidants Maintain Synergistic Radical Scavenging Activity upon Co-Immobilization on Clay Nanoplatelets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Isonox 132

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Isonox 132, a hindered phenolic antioxidant. The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work. This document outlines its fundamental chemical characteristics, methodologies for its analysis, and its mechanism of action as an antioxidant.

Core Chemical Properties of this compound 132

This compound 132 is chemically identified as 4-sec-butyl-2,6-di-tert-butylphenol, with the CAS Number 17540-75-9. It belongs to the class of sterically hindered phenols, which are known for their efficacy as primary antioxidants.[1]

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound 132. It is important to note that some variations in reported values exist across different suppliers.

| Property | Value | Test Condition/Notes |

| Molecular Formula | C₁₈H₃₀O | |

| Molecular Weight | 262.43 g/mol | |

| Melting Point | 19 - 25 °C | Reported values vary.[2][3] |

| Boiling Point | 141-142 °C | at 10 mmHg.[3] |

| 275 °C | at atmospheric pressure.[2] | |

| Density | 0.902 g/mL | at 25 °C. |

| Flash Point | >99 °C | Closed cup.[2] |

| Water Solubility | Insoluble | Qualitative. Quantitative data not readily available. |

| Organic Solvent Solubility | Soluble | Soluble in various organic solvents such as hexane.[4] |

Experimental Protocols

Detailed methodologies for the characterization of this compound 132 are crucial for its application in research and development. The following sections provide protocols for key experiments.

Determination of Melting Point

Methodology:

-

Instrumentation: A calibrated melting point apparatus (e.g., Gallenkamp or similar).

-

Sample Preparation: A small, dry sample of this compound 132 is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Procedure:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a rapid rate until it is approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

-

Data Analysis: The melting point is reported as a range from the initial to the final temperature.

Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

Methodology:

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: 5-10 mg of this compound 132 is accurately weighed into a ceramic or platinum TGA pan.

-

Procedure:

-

The sample pan is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.

-

The sample is heated from ambient temperature to a final temperature of 600°C at a constant heating rate of 10 °C/min.

-

The weight loss of the sample is recorded as a function of temperature.

-

-

Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which significant weight loss occurs.

Antioxidant Activity Assessment by DPPH Radical Scavenging Assay

Methodology:

-

Reagents and Instrumentation:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).

-

This compound 132 stock solution (e.g., 1 mg/mL in methanol).

-

Methanol (analytical grade).

-

UV-Vis spectrophotometer.

-

-

Procedure:

-

Prepare a series of dilutions of the this compound 132 stock solution in methanol to obtain a range of concentrations.

-

In a set of test tubes, add 2 mL of the DPPH solution to 2 mL of each this compound 132 dilution.

-

A control sample is prepared by mixing 2 mL of DPPH solution with 2 mL of methanol.

-

The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

-

The absorbance of each solution is measured at 517 nm using the spectrophotometer.

-

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the concentration of this compound 132.

Visualizations

Antioxidant Mechanism of this compound 132

As a hindered phenolic antioxidant, this compound 132 functions by interrupting the free-radical chain reactions that lead to oxidative degradation. The sterically bulky tert-butyl groups on the phenol ring enhance its stability and efficiency as a radical scavenger.

Caption: Antioxidant mechanism of this compound 132 via radical scavenging.

Experimental Workflow for Antioxidant Activity Assessment

The following diagram illustrates a typical workflow for evaluating the antioxidant capacity of this compound 132.

Caption: Workflow for DPPH antioxidant activity assay of this compound 132.

References

Isonox 232: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isonox 232, a liquid phenolic antioxidant. It is intended for researchers, scientists, and professionals in drug development and other relevant fields who require a detailed understanding of its properties, mechanism of action, and evaluation methodologies.

Introduction to this compound 232

This compound 232, chemically known as 2,6-bis(1,1-dimethylethyl)-4-nonyl-phenol (CAS Number: 4306-88-1), is a sterically hindered phenolic antioxidant.[1][2] It is primarily utilized as a stabilizer in various organic materials susceptible to oxidative degradation. Its liquid form offers advantages in handling and incorporation into various systems.[3][4]

Primary Applications:

-

Polyols and Polyurethane Foams: this compound 232 is widely used to protect polyether and polyester polyols from degradation during storage and processing. This, in turn, prevents scorching and discoloration in the final polyurethane foam products.[1][3]

-

Lubricants: It is an effective antioxidant in industrial and automotive lubricants, extending their service life by preventing oxidation, which can lead to viscosity increase, sludge formation, and acid buildup.[2][5]

Physicochemical Properties

While a detailed manufacturer's technical data sheet with specific performance values is not publicly available, the general physicochemical properties of this compound 232 (and its chemical equivalent) are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | 2,6-bis(1,1-dimethylethyl)-4-nonyl-phenol | [1] |

| CAS Number | 4306-88-1 | [1] |

| Molecular Formula | C₂₃H₄₀O | [1] |

| Molecular Weight | 332.57 g/mol | [1] |

| Appearance | Liquid | [3] |

| Boiling Point | 389.6 ± 11.0 °C (Predicted) | [2] |

| Density | 0.899 ± 0.06 g/cm³ (Predicted) | [2] |

| Water Solubility | 376.3 µg/L at 20°C (Predicted) | [2] |

| LogP | 6.5 at 20°C (Predicted) | [2] |

Mechanism of Action: Free Radical Scavenging

This compound 232 functions as a primary antioxidant through a free-radical scavenging mechanism, which is characteristic of sterically hindered phenols. The bulky tert-butyl groups at the ortho positions to the hydroxyl group play a crucial role in the antioxidant's efficacy and stability.

The process can be summarized as follows:

-

Initiation: Oxidative degradation is initiated by the formation of free radicals (R•) in the organic material, often triggered by heat, light, or mechanical stress.

-

Propagation: These free radicals react with oxygen to form highly reactive peroxy radicals (ROO•), which can then abstract a hydrogen atom from the polymer or lubricant backbone, creating a new free radical and a hydroperoxide (ROOH). This initiates a damaging chain reaction.

-

Termination: this compound 232 interrupts this propagation cycle. The phenolic hydroxyl group donates its hydrogen atom to the peroxy radical, neutralizing it and forming a stable hydroperoxide.

-

Stabilization: The resulting phenoxy radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and is further sterically hindered by the bulky tert-butyl groups. This steric hindrance prevents the phenoxy radical from initiating new chain reactions, effectively terminating the degradation process.

Quantitative Performance Data

| Performance Metric | Typical Range for Similar Antioxidants | Application Context |

| Oxidative Induction Time (OIT) by DSC | 15 - 60 minutes (at 200-210°C) | Polyolefins, Polyurethanes |

| DPPH Radical Scavenging (IC₅₀) | 50 - 200 µM | In vitro antioxidant activity |

| Viscosity Increase Control | Significant reduction vs. unstabilized oil | Lubricant oxidation tests |

| Acid Number (AN) Increase Control | Significant reduction vs. unstabilized oil | Lubricant oxidation tests |

Experimental Protocols

To evaluate the performance of this compound 232, a variety of standardized and industry-accepted experimental protocols can be employed.

In Vitro Antioxidant Activity Assays

These assays provide a rapid assessment of the free-radical scavenging capability of this compound 232.

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Methodology:

-

Prepare a stock solution of this compound 232 in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the this compound 232 stock solution.

-

Prepare a fresh solution of DPPH in the same solvent.

-

In a microplate or cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the this compound 232 solutions.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm).

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

-

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle: This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

-

Methodology:

-

Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at its maximum wavelength (typically around 734 nm).

-

Add different concentrations of the this compound 232 solution to the diluted ABTS•+ solution.

-

After a set incubation period (e.g., 6 minutes), measure the absorbance.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

-

Thermo-oxidative Stability of Polymers

These methods are crucial for evaluating the effectiveness of this compound 232 in protecting polymers like polyurethane from degradation at elevated temperatures.

a) Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

-

Principle: OIT is a measure of the thermal stability of a material against oxidative degradation. The sample is heated to a specific isothermal temperature in an inert atmosphere, after which the atmosphere is switched to an oxidizing one (e.g., air or pure oxygen). The time from the introduction of the oxidizing gas until the onset of the exothermic oxidation peak is the OIT. A longer OIT indicates better oxidative stability.

-

Methodology:

-

A small, known weight of the polymer sample containing this compound 232 is placed in an open DSC pan.

-

The DSC cell is purged with an inert gas (e.g., nitrogen).

-

The sample is heated at a constant rate to the desired isothermal test temperature (e.g., 200°C).

-

Once the isothermal temperature is reached and stabilized, the purge gas is switched to the oxidizing gas at a constant flow rate.

-

The time is recorded from the gas switch until the onset of the exothermic peak, which signifies the start of oxidation.

-

This OIT value is compared to a control sample without the antioxidant.

-

b) Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the degradation temperatures and kinetics of polymers.

-

Methodology:

-

A small sample of the polymer with this compound 232 is placed in the TGA pan.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., air or nitrogen).

-

The weight loss of the sample is recorded as a function of temperature.

-

The onset temperature of degradation and the temperature at maximum weight loss are determined.

-

These results are compared to a control sample to assess the improvement in thermal stability provided by this compound 232.

-

Conclusion

This compound 232 is a versatile liquid phenolic antioxidant with significant utility in the stabilization of polyols, polyurethanes, and lubricants. Its efficacy is derived from the classical free-radical scavenging mechanism of sterically hindered phenols. While specific quantitative performance data is limited in the public domain, the experimental protocols outlined in this guide provide a robust framework for researchers to evaluate its performance characteristics in their specific applications. The use of standardized methods such as DPPH, ABTS, DSC-OIT, and TGA will enable a thorough assessment of this compound 232's antioxidant capabilities and its contribution to the long-term stability of materials.

References

The Efficacy of Isonox Compounds in Free Radical Scavenging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Isonox compounds" encompasses a diverse group of heterocyclic molecules, including isoxazole and isoflavone derivatives, that have garnered significant attention for their potent antioxidant and free radical scavenging properties. Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. This technical guide provides an in-depth analysis of the free radical scavenging capabilities of this compound compounds, focusing on isoxazole and isoflavone derivatives, with a comprehensive overview of their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antioxidant-based therapeutics.

Free Radical Scavenging Activity of this compound Compounds: Quantitative Analysis

The antioxidant potential of this compound compounds is typically quantified by their ability to scavenge various free radicals. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to scavenge 50% of the free radicals in a given assay, is a standard metric for comparison. The following tables summarize the available quantitative data for the free radical scavenging activity of selected isoxazole and isoflavone derivatives.

Table 1: DPPH Radical Scavenging Activity of Fluorophenyl-Isoxazole-Carboxamide Derivatives

| Compound Code | R Group | IC50 (µg/mL)[1] |

| 2a | 4-tert-butylphenyl | 0.45 ± 0.21 |

| 2b | 4-chlorophenyl | 43.85 ± 0.71 |

| 2c | 3,5-dimethoxyphenyl | 0.47 ± 0.33 |

| 2d | 3,4-dimethoxyphenyl | 5.11 ± 0.91 |

| 2e | 2,5-dimethoxyphenyl | 33.39 ± 0.57 |

| Trolox | (Standard) | 3.10 ± 0.92 |

Table 2: DPPH Radical Scavenging Activity of Other Isoxazole Derivatives

| Compound | IC50 (µM) | Reference |

| Compound C3 | 10.96 | [2] |

| Compound C5 | 13.12 | [2] |

| Compound C6 | 18.87 | [2] |

| (2E)-1-(1,2-oxazol-5-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | 5 µg/mL | [3] |

Table 3: Antioxidant Activity of Isoflavones and Their Metabolites

| Compound | Assay | Result | Reference |

| 8-Hydroxydaidzein | Hydroxyl & Superoxide Radical Scavenging | Most potent scavenger | [4][5][6] |

| Genistein | ABTS Radical Scavenging | Most potent among studied isoflavones | [4][5][6] |

| 3'-Hydroxyglycitin | DPPH Radical Scavenging | IC50 = 134.7 ± 8.7 µM | [7] |

| Glycitin | DPPH Radical Scavenging | IC50 >> 8 mM | [7] |

| Ascorbic Acid | DPPH Radical Scavenging | IC50 = 111.0 ± 5.6 µM | [7] |

Mechanisms of Free Radical Scavenging

This compound compounds exert their antioxidant effects through various mechanisms, primarily by donating a hydrogen atom or an electron to neutralize free radicals. The structure of these compounds, particularly the presence and position of hydroxyl and other substituent groups, plays a crucial role in their scavenging activity.

Direct Radical Scavenging

Many isoxazole and isoflavone derivatives act as direct scavengers of free radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, superoxide anion radicals, and hydroxyl radicals. The scavenging process typically involves the donation of a hydrogen atom from a hydroxyl group on the aromatic ring of the this compound compound to the free radical, thereby stabilizing the radical and terminating the oxidative chain reaction.

Experimental workflow for in vitro antioxidant assays.

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, isoflavones, in particular, have been shown to modulate endogenous antioxidant defense mechanisms through the activation of specific signaling pathways. One of the most well-characterized pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like isoflavones, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Activation of the Nrf2 antioxidant pathway by isoflavones.

Structure-Activity Relationship (SAR)

The antioxidant activity of this compound compounds is intimately linked to their chemical structure. Key structural features that influence free radical scavenging efficacy include:

-

Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the aromatic rings are paramount. Hydroxyl groups serve as hydrogen donors to neutralize free radicals. For isoflavones, a hydroxyl group at the C-4' position is of utmost importance for antioxidant activity.[8]

-

Electron-Donating Groups: Substituents that donate electrons to the aromatic ring, such as methoxy (-OCH3) and alkyl groups (e.g., tert-butyl), can enhance the stability of the resulting phenoxyl radical after hydrogen donation, thereby increasing the antioxidant activity. For instance, in the fluorophenyl-isoxazole-carboxamide series, compounds with electron-donating groups like tert-butyl and dimethoxy substituents exhibited potent DPPH scavenging activity.[1]

-

Electron-Withdrawing Groups: Conversely, electron-withdrawing groups, such as halogens (e.g., -Cl), can decrease antioxidant activity by destabilizing the phenoxyl radical.

-

Structural Conformation: The overall three-dimensional shape of the molecule can influence its ability to interact with free radicals.

Key structural determinants of antioxidant activity.

Experimental Protocols for Key Assays

A variety of in vitro assays are employed to determine the free radical scavenging capacity of this compound compounds. The following sections provide detailed methodologies for commonly used assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the concomitant decrease in absorbance is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Test compounds (this compound derivatives)

-

Standard antioxidant (e.g., Trolox, Ascorbic Acid)

-

96-well microplate or quartz cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Preparation of Test and Standard Solutions: Prepare stock solutions of the test compounds and the standard antioxidant in a suitable solvent (e.g., methanol, DMSO). From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

To a 96-well plate, add a specific volume of the test or standard solution at different concentrations (e.g., 100 µL).

-

Add the DPPH solution to each well (e.g., 100 µL).

-

For the control, add the solvent used for the test compounds instead of the sample.

-

For the blank, add the solvent used for the test compounds and the solvent for the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate an electron or a hydrogen atom to the ABTS•+ will reduce it back to its colorless form, and the decrease in absorbance is measured.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compounds

-

Standard antioxidant (e.g., Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.

-

-

Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Procedure:

-

Add a small volume of the test or standard solution at different concentrations to a cuvette or microplate well.

-

Add a larger volume of the working ABTS•+ solution and mix thoroughly.

-

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Superoxide Radical (O2•−) Scavenging Assay

Principle: Superoxide radicals are generated in a non-enzymatic system, such as the phenazine methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan product. The scavenging of superoxide radicals by an antioxidant inhibits the formation of formazan, and the decrease in absorbance is measured.

Materials:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

NBT (Nitroblue tetrazolium)

-

PMS (Phenazine methosulfate)

-

Test compounds

-

Standard antioxidant

-

Spectrophotometer

Procedure:

-

Preparation of Reagents: Prepare stock solutions of NADH, NBT, and PMS in the phosphate buffer.

-

Assay Procedure:

-

In a test tube, mix the phosphate buffer, NADH solution, NBT solution, and the test compound at various concentrations.

-

Initiate the reaction by adding the PMS solution.

-

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 5 minutes).

-

Measurement: Measure the absorbance at 560 nm.

-

Calculation: The percentage of superoxide radical scavenging is calculated based on the reduction in formazan formation in the presence of the test compound compared to the control.

Hydroxyl Radical (•OH) Scavenging Assay

Principle: Hydroxyl radicals are generated by the Fenton reaction (Fe²+ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The highly reactive hydroxyl radicals can degrade a detector molecule, such as deoxyribose, leading to the formation of products that react with thiobarbituric acid (TBA) to form a pink chromogen. The scavenging of hydroxyl radicals by an antioxidant reduces the degradation of the detector molecule, thus decreasing the color formation.

Materials:

-

Phosphate buffer (e.g., 20 mM, pH 7.4)

-

FeSO₄ (or other Fe²⁺ source)

-

EDTA

-

H₂O₂ (Hydrogen peroxide)

-

Deoxyribose (or another detector molecule)

-

TCA (Trichloroacetic acid)

-

TBA (Thiobarbituric acid)

-

Test compounds

-

Standard antioxidant

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a test tube, mix the phosphate buffer, FeSO₄-EDTA premixed solution, deoxyribose, and the test compound at various concentrations.

-

Reaction Initiation: Add H₂O₂ to initiate the Fenton reaction.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).

-

Color Development: Stop the reaction by adding TCA, followed by the addition of TBA solution. Heat the mixture in a boiling water bath for a specific time (e.g., 15 minutes) to develop the pink color.

-

Measurement: After cooling, measure the absorbance at 532 nm.

-

Calculation: The percentage of hydroxyl radical scavenging is determined by comparing the absorbance of the sample to that of the control.

Conclusion

This compound compounds, particularly isoxazole and isoflavone derivatives, represent a promising class of molecules with significant free radical scavenging and antioxidant properties. Their multifaceted mechanisms of action, including direct radical quenching and modulation of cellular antioxidant defense pathways like the Nrf2 signaling cascade, make them attractive candidates for further investigation in the context of oxidative stress-related diseases. The structure-activity relationship studies highlighted in this guide provide a rational basis for the design and synthesis of novel this compound derivatives with enhanced antioxidant potency. The detailed experimental protocols for key antioxidant assays offer a practical resource for researchers to evaluate the efficacy of these and other potential antioxidant compounds. Further research, including more comprehensive in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound compounds in human health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. espublisher.com [espublisher.com]

- 3. Free radical scavenging activity [protocols.io]

- 4. Antioxidant and free radical scavenging activity of isoflavone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Antioxidant and free radical scavenging activity of isoflavone metabolites | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. marinebiology.pt [marinebiology.pt]

The Thermal Stability of Isonox® Stabilizers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of Isonox® stabilizers, a family of phenolic antioxidants crucial for the protection of polymeric materials against thermal degradation. While specific quantitative data for the this compound® range is not extensively available in public literature, this document outlines the fundamental principles of their stabilizing action, details the standard methodologies for assessing thermal stability, and presents illustrative data to guide researchers in their application.

Introduction to this compound® Stabilizers and Thermal Degradation

This compound® stabilizers are a range of hindered phenolic antioxidants developed to protect polymers and other organic materials from thermo-oxidative degradation. This degradation is a chemical process initiated by heat and oxygen, leading to the formation of free radicals. These highly reactive species can initiate chain reactions that result in the cleavage of polymer chains, cross-linking, discoloration, and a general loss of mechanical and physical properties.

Phenolic antioxidants, the class to which this compound® stabilizers belong, are primary antioxidants that function as radical scavengers. They interrupt the degradation cycle by donating a hydrogen atom to peroxy radicals, thereby forming a stable radical that is unable to propagate the chain reaction. This mechanism is fundamental to preserving the integrity of materials during high-temperature processing and long-term service life.

Mechanism of Action of Hindered Phenolic Antioxidants

The efficacy of this compound® stabilizers is rooted in the chemical structure of hindered phenols. The bulky alkyl groups ortho to the hydroxyl group on the phenol ring play a critical role in stabilizing the resulting phenoxy radical, preventing it from initiating new degradation chains.

The primary antioxidant mechanism can be summarized in the following steps:

-

Initiation: Heat or other energy sources lead to the formation of free radicals (R•) from the polymer chain (RH).

-

Propagation: These free radicals react with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new free radical. This propagates the degradation cycle.

-

Termination by this compound® Stabilizer: The hindered phenolic antioxidant (ArOH) donates a hydrogen atom to the peroxy radical, neutralizing it and forming a stable, non-reactive phenoxy radical (ArO•).

This process is visualized in the following signaling pathway diagram:

Experimental Assessment of Thermal Stability

The thermal stability of antioxidants and stabilized polymer formulations is primarily evaluated using two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT) measurements.

Thermogravimetric Analysis (TGA)

Experimental Protocol:

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For evaluating the thermal stability of an antioxidant, the following protocol is typically employed:

-

Sample Preparation: A small, precisely weighed sample of the this compound® stabilizer (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent premature oxidation.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 600 °C).

-

Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

The onset temperature of decomposition and the temperature at which maximum mass loss occurs are key indicators of the antioxidant's thermal stability.

The workflow for a typical TGA experiment is illustrated below:

Oxidative Induction Time (OIT)

Experimental Protocol:

OIT is a measure of a material's resistance to oxidation at a constant elevated temperature in an oxidative atmosphere. It is determined using a Differential Scanning Calorimeter (DSC).

-

Sample Preparation: A small sample (typically 5-15 mg) of the polymer stabilized with an this compound® antioxidant is placed in an open aluminum DSC pan.

-

Instrument Setup: The DSC cell is purged with an inert gas (nitrogen).

-

Heating Program: The sample is heated rapidly to a specified isothermal temperature (e.g., 200 °C).

-

Atmosphere Switch: Once the isothermal temperature is reached and stabilized, the purge gas is switched from nitrogen to oxygen or air.

-

Data Acquisition: The instrument records the heat flow to or from the sample. The onset of oxidation is marked by a sharp exothermic peak. The OIT is the time from the introduction of the oxidative atmosphere to the onset of this exotherm.

A longer OIT indicates greater thermal stability of the stabilized material.

The logical relationship in an OIT experiment is depicted below:

Isonox structure-activity relationship

- 1. This compound | C47H53ClN4O12 | CID 6435941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanism of action of inosine dialdehyde (NSC 118994) in the inhibition of proliferation of tumor cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 8. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Identification, and Structure-Activity Relationship Analysis of GATA4 and NKX2-5 Protein-Protein Interaction Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Degradation Pathways of Isonox® Antioxidants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonox® antioxidants, a family of sterically hindered phenolic compounds, are crucial in preventing oxidative degradation in a wide range of materials, including plastics, adhesives, lubricants, and polyurethanes. Their primary function is to intercept and neutralize free radicals, thereby terminating the chain reactions that lead to material deterioration. Understanding the degradation pathways of these antioxidants is paramount for predicting their long-term efficacy, ensuring product stability, and identifying potential degradation products. This guide provides a comprehensive overview of the degradation mechanisms of key this compound® antioxidants, supported by quantitative data, detailed experimental protocols, and visual representations of the degradation pathways.

Core Degradation Pathways

The degradation of this compound® antioxidants, like other hindered phenolic antioxidants, is primarily driven by three main mechanisms: oxidation, hydrolysis, and thermal scission. These pathways can occur independently or in concert, depending on the environmental conditions the material is exposed to, such as temperature, humidity, and the presence of other chemical agents.

Oxidative Degradation

Oxidation is the fundamental mechanism by which phenolic antioxidants perform their function, and it is also their primary degradation pathway. The process involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, resulting in a stabilized phenoxy radical. This radical can then undergo further reactions.

-

Formation of Quinone Methides: The phenoxy radical can be further oxidized to form quinone methides, which are often colored and can contribute to the discoloration of the stabilized material.

-

Dimerization and Polymerization: Phenoxy radicals can react with each other to form dimers and higher molecular weight oligomers.

-

Reaction with Peroxy Radicals: The antioxidant radical can also react with a second peroxy radical to form non-radical products.

Hydrolytic Degradation

For this compound® antioxidants that contain ester linkages, such as this compound® 1010, hydrolysis is a significant degradation pathway, particularly in the presence of moisture and at elevated temperatures. This process involves the cleavage of the ester bonds, leading to the formation of carboxylic acids and alcohols. While some of the hydrolysis products may still possess antioxidant activity, their physical properties, such as solubility and volatility, can be altered, potentially leading to their loss from the polymer matrix.

Thermal Scission

At elevated processing temperatures, this compound® antioxidants can undergo thermal degradation through the cleavage of chemical bonds. A common thermal degradation route is the loss of the bulky tert-butyl groups from the phenolic ring. This dealkylation can reduce the steric hindrance around the hydroxyl group, potentially affecting the antioxidant's efficiency and stability.

Quantitative Degradation Data

The following tables summarize available quantitative data on the degradation of this compound® antioxidants and chemically similar compounds. Data for specific this compound® products other than this compound® 1010 is limited in publicly available literature; therefore, data from analogous hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) is included for comparative purposes.

Table 1: Thermal Degradation of this compound® 1010 and BHT

| Antioxidant | Temperature (°C) | Time (h) | Degradation (%) | Matrix | Reference |

| This compound® 1010 | 130 | 504 | Not specified, but degradation products observed | Squalane | [1] |

| BHT | 185 | 1 | ~25 | Neat | [2] |

| BHT | 185 | 4 | ~60 | Neat | [2] |

Table 2: Identified Degradation Products of this compound® Antioxidants

| This compound® Antioxidant | Degradation Pathway | Key Degradation Products | Analytical Method | Reference |

| This compound® 1010 | Hydrolysis | Products of single, double, triple, and quadruple ester bond cleavage. | UHPLC-QTOF/MS | [3] |

| This compound® 1010 | Oxidation | Quinone methides, products with additional oxygen. | HPLC-MS | [1] |

| This compound® 1010 | Scission | Cleavage of tert-butyl groups, propionate side chain. | UHPLC-QTOF/MS | [3] |

| This compound® 133 (as a mixture containing 2,4,6-ttBP) | Oxidation | Benzoquinones, products from oxidation of alkyl groups. | Inferred from BHT studies | [4] |

| This compound® 132 (general phenolic) | Oxidation | Quinone structures, dimers. | General knowledge |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of antioxidant degradation. Below are protocols for commonly used analytical techniques.

Protocol 1: Analysis of this compound® 1010 Degradation by UHPLC-QTOF/MS

This method is suitable for identifying a wide range of degradation products from this compound® 1010 in a polymer matrix.

1. Sample Preparation: a. Weigh approximately 1 gram of the polymer sample containing this compound® 1010. b. Extract the antioxidants and their degradation products using a suitable solvent such as tetrahydrofuran (THF) or dichloromethane. Accelerated Solvent Extraction (ASE) or Soxhlet extraction can be employed. c. Concentrate the extract to a known volume (e.g., 10 mL). d. Filter the extract through a 0.22 µm PTFE syringe filter prior to analysis.

2. UHPLC System and Conditions:

- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient Program: Start at 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40 °C.

- Injection Volume: 2-5 µL.

3. QTOF/MS System and Conditions:

- Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

- Mass Range: m/z 100-1500.

- Data Acquisition: Acquire data in both full scan mode for initial identification and targeted MS/MS mode for structural confirmation of identified degradation products.

4. Data Analysis: a. Process the chromatograms to identify peaks corresponding to the parent antioxidant and its degradation products. b. Use the accurate mass measurements from the QTOF-MS to propose elemental compositions for the unknown peaks. c. Analyze the fragmentation patterns from the MS/MS spectra to elucidate the structures of the degradation products.

Protocol 2: General Method for GC-MS Analysis of Volatile Degradation Products

This protocol is suitable for analyzing more volatile degradation products, such as those resulting from the scission of tert-butyl groups from phenolic antioxidants.

1. Sample Preparation (Headspace or Pyrolysis):

- Headspace Analysis: Place a known amount of the aged material in a headspace vial. Heat the vial at a specific temperature (e.g., 150 °C) for a set time to allow volatile compounds to partition into the headspace.

- Pyrolysis-GC-MS: Place a small amount of the sample into a pyrolysis unit connected to the GC-MS. Pyrolyze the sample at a high temperature to induce thermal degradation.

2. GC-MS System and Conditions:

- Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

- Injector Temperature: 250-280 °C.

- Mass Spectrometer: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 35-550.

3. Data Analysis: a. Identify the peaks in the total ion chromatogram. b. Compare the mass spectra of the unknown peaks with a spectral library (e.g., NIST) for identification. c. For unknown compounds, analyze the fragmentation patterns to propose structures.

Visualization of Degradation Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key degradation pathways of this compound® antioxidants.

Caption: General mechanism of radical scavenging by this compound® antioxidants.

Caption: Major degradation pathways for this compound® antioxidants.

Caption: Experimental workflow for the analysis of this compound® degradation products.

Conclusion

The degradation of this compound® antioxidants is a complex process involving multiple pathways that are influenced by the specific antioxidant structure and the environmental conditions. Oxidative transformation is intrinsic to their function, while hydrolysis and thermal scission are key degradation routes that can impact their long-term stability and performance. A thorough understanding of these pathways, facilitated by robust analytical methodologies, is essential for the development of durable and reliable materials. Further research is needed to generate more specific quantitative data for the full range of this compound® products to enable more precise modeling of their degradation kinetics in various applications.

References

A Technical Guide to the Solubility of Isonox Antioxidants in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Isonox antioxidants in various organic solvents. Due to the limited availability of direct quantitative solubility data for the broad range of this compound products, this document focuses on the core principles governing their solubility, presents available data for key this compound variants and structurally similar compounds, and offers detailed experimental protocols for determining solubility. This information is critical for formulation development, quality control, and analytical method development.

Core Principles of this compound Solubility

The solubility of this compound antioxidants, which are primarily substituted phenolic compounds, in organic solvents is dictated by the principle of "like dissolves like." The molecular structure of the specific this compound product and the physicochemical properties of the solvent are the key determining factors.

Key Factors Influencing Solubility:

-

Polarity: this compound antioxidants typically feature a polar phenolic hydroxyl (-OH) group, which can participate in hydrogen bonding, and a larger, nonpolar hydrocarbon backbone. This amphiphilic nature governs their solubility behavior.

-

"Like Dissolves Like": This fundamental principle is central to predicting the solubility of this compound. They are expected to exhibit higher solubility in solvents with similar polarity.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The substantial nonpolar alkyl groups on the this compound molecule will interact favorably with nonpolar solvents through van der Waals forces, generally leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the phenolic portion of the this compound molecule and also interact with the nonpolar alkyl chains, suggesting moderate to good solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can form hydrogen bonds with the hydroxyl group of the this compound antioxidant, which promotes solubility. However, the large hydrophobic alkyl portion of the molecule will counteract this effect, potentially leading to more limited solubility compared to nonpolar solvents.

-

-

Molecular Size and Shape: The size and branching of the alkyl substituents on the phenol ring can influence how effectively the this compound molecule packs with solvent molecules, which can affect its solubility compared to a linear isomer.

Solubility Data for this compound and Related Compounds

This compound Product Identification:

| This compound Trade Name | Chemical Name | CAS Number |

| This compound® 132 | 4-sec-Butyl-2,6-di-tert-butylphenol | 17540-75-9 |

| This compound® 232 | 2,6-Di-tert-butyl-4-nonylphenol | 4306-88-1 |

| This compound® 1035 | 2,2'-Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] (Antioxidant 1035) | 41484-35-9 |

Solubility Data Summary:

| Compound/Product | Solvent | Solubility |

| This compound® 1035 (Antioxidant 1035) | DMSO | Slightly soluble[1] |

| Methanol | Slightly soluble[1] | |

| Water | <1 mg/L at 20°C[2] | |

| Hexane | Soluble (commercially available as a 1000 µg/mL solution)[3] | |

| This compound® 132 (4-sec-Butyl-2,6-di-tert-butylphenol) | Non-polar organic solvents | Expected to have good solubility based on its structure. |

| Polar solvents | Expected to have limited solubility. | |

| Structurally Similar Compound: 2,6-Di-tert-butyl-4-cresol (BHT) | Methanol | 25 g/100g |

| Ethanol | 25-26 g/100g | |

| Isopropanol | 30 g/100g | |

| Acetone | 40 g/100g | |

| Benzene | 40 g/100g | |

| Mineral oil | 30 g/100g | |

| Petroleum ether | 50 g/100g | |

| Water | Insoluble | |

| 10% NaOH solution | Insoluble | |

| Glycerol | Insoluble | |

| Propylene glycol | Insoluble | |

| Structurally Similar Compound: 2,6-Di-tert-butylphenol | Non-polar organic solvents (e.g., hexane, toluene) | Good solubility[4] |

| Polar solvents (e.g., water) | Limited solubility[4] | |

| Structurally Similar Compound: 4-tert-butylphenol | Organic solvents (e.g., ethanol, acetone, ether) | Generally soluble[5] |

| Water | Limited solubility[5] |

Experimental Protocols

Qualitative Solubility Assessment

This method provides a rapid determination of the solubility of an this compound antioxidant in a range of solvents.

Materials:

-

This compound antioxidant sample (solid or liquid)

-

A selection of organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, methanol, ethanol)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 30 mg of the solid this compound antioxidant to a clean, dry test tube. If the sample is a liquid, add 2-3 drops.

-

Add 1 mL of the selected organic solvent to the test tube.

-

Vigorously shake or vortex the mixture for approximately 30 seconds.[6]

-

Observe the mixture.

-

Soluble: The solute completely dissolves, forming a clear solution.

-

Slightly Soluble: A small portion of the solute dissolves, but undissolved particles remain.

-

Insoluble: The solute does not appear to dissolve.

-

-

Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[7]

Materials:

-

This compound antioxidant sample

-

Selected organic solvent(s)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker, preferably in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the this compound antioxidant to a flask containing a known volume of the solvent. The goal is to have undissolved solid remaining after equilibrium is reached.

-

Equilibration: Tightly cap the flask and place it on the shaker in a constant temperature bath. Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the flask to sit undisturbed for a period to let the undissolved solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution and Analysis: Accurately dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of the this compound antioxidant.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Visualizations

Logical Relationship: "Like Dissolves Like"

Caption: "Like Dissolves Like" principle for this compound solubility.

Experimental Workflow: Quantitative Solubility Determination

Caption: Workflow for quantitative solubility determination.

References

- 1. Antioxidant 1035 CAS#: 41484-35-9 [m.chemicalbook.com]

- 2. additivesforpolymer.com [additivesforpolymer.com]

- 3. 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid thiodi-2,1-ethanediyl ester | C38H58O6S | CID 64883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. csub.edu [csub.edu]

- 7. researchgate.net [researchgate.net]

Isonox for Polyol and Polyurethane Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Isonox antioxidants for the stabilization of polyols and polyurethanes. It covers the mechanisms of degradation, the role of this compound as a stabilizer, and detailed experimental protocols for evaluating its performance.

Introduction to Polyurethane Degradation

Polyurethanes, particularly those derived from polyether polyols, are susceptible to thermo-oxidative degradation. This degradation is a significant concern during the manufacturing process of polyurethane foams, where the exothermic reaction between polyols and isocyanates can lead to high temperatures in the core of the foam bun. This phenomenon, known as "scorching," results in discoloration (yellowing or browning) and a deterioration of the foam's physical properties.[1][2] The degradation process is primarily driven by a free-radical chain reaction mechanism.[3][4][5]

The Role of this compound Antioxidants

This compound antioxidants are a range of hindered phenolic stabilizers that protect polyols and polyurethanes from thermo-oxidative degradation.[4][6] Products like this compound® 132 and this compound® 232 are liquid phenolic antioxidants that are effective in preventing scorch and improving the long-term stability of polyurethane products.[7][8][9][10]

Mechanism of Action

Hindered phenolic antioxidants, such as those in the this compound line, function as primary antioxidants. They interrupt the free-radical chain reaction of oxidation by donating a hydrogen atom from their hydroxyl group to the highly reactive peroxy radicals. This process neutralizes the radicals and forms a stable phenoxy radical, which is sterically hindered and has low reactivity, thereby preventing the propagation of the degradation cascade.[4][6]

The general mechanism can be visualized as follows:

Quantitative Data on this compound Performance

While specific performance data can vary based on the polyurethane formulation, the following tables summarize the expected impact of this compound antioxidants.

Table 1: General Properties of Select this compound Antioxidants

| Property | This compound® 132 | This compound® 232 |

| Chemical Type | Liquid Hindered Phenolic | Liquid Hindered Phenolic |

| Primary Function | Antioxidant, Stabilizer | Antioxidant, Heat Stabilizer |

| Appearance | Liquid | Liquid |

| Applications | Polyols, PVC, Adhesives, Functional Fluids | Polyols, Polyurethane Foam, Lube Oil |

Data synthesized from publicly available product information.[8][9][10]

Table 2: Performance Characteristics in Polyurethane Foam

| Parameter | Without this compound | With this compound (Typical) |

| Scorch | Severe discoloration in the core | Significantly reduced yellowing |

| Gas Fading (NOx) | Prone to yellowing | Improved resistance to yellowing[7] |

| UV Stability | Moderate | Can contribute to improved UV stability |

| Physical Properties | Potential degradation (e.g., loss of tensile strength) | Preservation of mechanical properties |

| VOC/FOG Emissions | Higher levels of degradation byproducts | Lower levels of degradation byproducts |

This table represents a qualitative summary based on the known function of hindered phenolic antioxidants in polyurethane systems.

Experimental Protocols

To evaluate the efficacy of this compound in polyol and polyurethane stabilization, a series of standardized tests can be employed.

Polyol Stability Evaluation

Objective: To assess the thermo-oxidative stability of a polyol stabilized with this compound.

Methodology:

-

Sample Preparation: Prepare samples of the polyol with and without the addition of this compound at various concentrations (e.g., 0.1%, 0.2%, 0.5% by weight).

-

Accelerated Aging: Place the samples in an oven at an elevated temperature (e.g., 120-140°C) for a specified period (e.g., 24, 48, 72 hours).

-

Analysis:

-

Peroxide Value Titration: Measure the peroxide value of the aged samples to quantify the extent of oxidation.

-

Viscosity Measurement: Determine the change in viscosity of the polyol, as an increase can indicate oxidative degradation.

-

Colorimetric Analysis: Use a spectrophotometer to measure the change in color (e.g., APHA color) of the aged polyol.

-

Polyurethane Foam Scorch Test

Objective: To evaluate the effectiveness of this compound in preventing scorch in flexible polyurethane foam.

Methodology:

-

Foam Preparation: Prepare polyurethane foam samples using a standardized formulation, with one set containing this compound and a control set without.

-

Forced Curing: To simulate the high temperatures in a large foam bun, a microwave oven can be used to rapidly heat the foam samples to a core temperature of 120-180°C.[11]

-

Scorch Evaluation:

-

Visual Assessment: After curing and cooling, slice the foam bun and visually inspect the core for discoloration.

-

Colorimetric Measurement: Use a colorimeter to quantify the yellowness index (YI) of the foam core according to ASTM D1925.[12] A lower YI indicates better scorch inhibition.

-

Physical Properties Testing of Polyurethane Foam (ASTM D3574)

Objective: To determine the effect of this compound on the key physical properties of flexible polyurethane foam.

Methodology:

A selection of tests from the ASTM D3574 standard can be performed on foam samples with and without this compound.[13][14][15]

-

Test A - Density: Determine the mass per unit volume of the foam.

-

Test B1 - Indentation Force Deflection (IFD): Measure the force required to indent the foam to a certain percentage of its original thickness, indicating its firmness.

-

Test E - Tensile Strength and Elongation: Measure the force required to stretch the foam until it breaks and the extent of stretching.

-

Test F - Tear Resistance: Determine the force required to tear the foam.[16][17]

Volatile Organic Compound (VOC) and Fogging (FOG) Analysis (VDA 278)

Objective: To measure the emissions of volatile and semi-volatile organic compounds from the polyurethane foam, which can be indicative of degradation products.

Methodology:

The VDA 278 method involves thermal desorption gas chromatography-mass spectrometry (TD-GC-MS).[18][19][20][21]

-

Sample Preparation: A small, precise weight of the foam sample is placed in a thermal desorption tube.

-

VOC Analysis: The sample is heated to 90°C to release volatile compounds, which are then analyzed by GC-MS.

-

FOG Analysis: The same sample is then heated to a higher temperature (120°C) to release semi-volatile compounds (fogging substances), which are subsequently analyzed.[22]

Conclusion

This compound hindered phenolic antioxidants are effective stabilizers for polyols and polyurethanes, significantly mitigating the effects of thermo-oxidative degradation. By interrupting the free-radical chain reaction, they prevent scorch during foam production and help maintain the physical and aesthetic properties of the final product. The experimental protocols outlined in this guide provide a framework for researchers and scientists to evaluate and quantify the performance of this compound in their specific formulations.

References

- 1. imenpol.com [imenpol.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 5. researchgate.net [researchgate.net]

- 6. partinchem.com [partinchem.com]

- 7. WO2003078515A1 - Low yellowing scorch inhibitor composition - Google Patents [patents.google.com]

- 8. specialchem.com [specialchem.com]

- 9. siigroup.com [siigroup.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. US4131660A - Method of evaluating scorch in flexible polyurethane foam - Google Patents [patents.google.com]

- 12. imenpol.com [imenpol.com]

- 13. scribd.com [scribd.com]

- 14. ASTM D3574: Standard Test Methods for Flexible Cellular Materials - IDM Instruments [idminstruments.com.au]

- 15. testresources.net [testresources.net]

- 16. How to perform a foam tear strength test - ASTM D3574 - ADMET Canada [admetinc.ca]

- 17. ASTM D3574 F Foam Tear Testing - ADMET [admet.com]

- 18. VDA 278: VOC and FOG emission test by thermodesorption - Analytice [analytice.com]

- 19. eurolab.net [eurolab.net]

- 20. Standard Method: VDA 278 | Markes International [markes.com]

- 21. shimadzu.com [shimadzu.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

The Role of Isonox® Antioxidants in Preventing Polymer Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of Isonox® phenolic antioxidants in the prevention of polymer degradation. It details the chemical structures of key this compound® products, their mechanism of action, and relevant experimental protocols for performance evaluation. Quantitative data, where publicly available, is summarized to facilitate comparison.

Introduction to Polymer Oxidation

Polymers are susceptible to degradation when exposed to heat, light, and oxygen. This process, known as oxidation, involves a series of free-radical chain reactions that lead to the deterioration of the polymer's physical and chemical properties. Key consequences of polymer oxidation include discoloration, reduced mechanical strength, brittleness, and changes in melt viscosity. To counteract these effects, antioxidants are incorporated into polymer formulations. This compound® antioxidants, a family of sterically hindered phenols, are effective radical scavengers that protect polymers during processing and end-use.

This compound® Antioxidants: Structure and Function

The this compound® brand, produced by SI Group, includes several phenolic antioxidants designed for various polymer applications. This guide focuses on three key products: this compound® 132, this compound® 133, and this compound® 232.

This compound® 132 is chemically identified as 4-sec-butyl-2,6-di-tert-butylphenol. It is a liquid stabilizer particularly suitable for polyols, PVC, and adhesives.[1][2][3]

This compound® 232 is 2,6-di-tert-butyl-4-nonylphenol. This antioxidant is often used in polyolefins.

This compound® 133 is described as a mixture of hindered phenols and is utilized as an antioxidant for gasoline, diesel, and jet fuels.[4] One of its components has been identified as 2,4,6-tri-tert-butylphenol.

The chemical structures of these this compound® antioxidants are visualized in the diagrams below.

Caption: Structure of this compound® 132.

References

Methodological & Application

Application Notes and Protocols for Isonox™ in Polymer Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Isonox™ antioxidants in various polymer formulations. The information is intended to guide researchers and professionals in utilizing these stabilizers to enhance the performance and longevity of their polymer-based products.

Introduction to this compound™ Antioxidants

This compound™ is a family of liquid hindered phenolic antioxidants that are highly effective in protecting polymers from degradation caused by heat and oxygen.[1][2][3] These antioxidants are particularly suited for a range of polymers, including polyols, polyvinyl chloride (PVC), and adhesives. By scavenging free radicals, this compound™ antioxidants inhibit the auto-oxidation chain reactions that lead to polymer degradation, which can manifest as discoloration (yellowing), scorching, and loss of mechanical properties.

Mechanism of Action: Stabilizing Polymers Against Degradation

The primary function of this compound™, as a phenolic antioxidant, is to interrupt the free-radical chain reaction of autoxidation. This process is critical during polymer processing at elevated temperatures and for the long-term stability of the final product.

The stabilization mechanism can be summarized in the following key steps:

-

Initiation: Heat or mechanical stress during processing can generate initial free radicals (R•) from the polymer backbone.

-

Propagation: These free radicals react with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from the polymer chain, creating a new polymer radical and a hydroperoxide (ROOH). This creates a self-propagating cycle of degradation.

-

Termination: this compound™, a hindered phenol (ArOH), donates a hydrogen atom to the peroxy radical, neutralizing it and forming a stable phenoxy radical (ArO•). This phenoxy radical is resonance-stabilized and unreactive, effectively terminating the degradation cycle.

dot graph "Antioxidant_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label="Polymer Degradation Cycle"; bgcolor="#F1F3F4"; "R•" [label="Polymer Radical", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "O2" [label="Oxygen", shape=ellipse, fillcolor="#FBBC05"]; "ROO•" [label="Peroxy Radical", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "RH" [label="Polymer Chain", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ROOH" [label="Hydroperoxide", fillcolor="#EA4335", fontcolor="#FFFFFF"];

}

subgraph "cluster_1" { label="Intervention by this compound™"; bgcolor="#F1F3F4"; "this compound (ArOH)" [label="this compound™ (Phenolic Antioxidant)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "ArO•" [label="Stable Phenoxy Radical", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"ROO•" -> "this compound (ArOH)" [label="Reacts with"]; "this compound (ArOH)" -> "ArO•" [label="Donates H•\n(forms ROOH)"]; "ArO•" -> "Termination" [label="Terminates Cycle", style=dashed]; "Termination" [shape=plaintext]; } Caption: Mechanism of this compound™ as a free radical scavenger.

Applications and Performance Data

This compound™ antioxidants are versatile and can be incorporated into a variety of polymer systems to provide thermal stability.

Polyurethane Foams: Scorch and Discoloration Inhibition

In the production of polyurethane foams, the exothermic reaction between polyols and isocyanates can lead to high internal temperatures, causing oxidative degradation known as scorch. This results in a discolored, often yellow or brown, and brittle core. This compound™ 232 is particularly effective in mitigating this issue.

Table 1: Hypothetical Performance of this compound™ 232 in a Polyurethane Foam Formulation

| This compound™ 232 Concentration (phr*) | Scorch Time (minutes) | Yellowness Index (ASTM D1925) |

| 0.0 | 5 | 45 |

| 0.2 | 12 | 20 |

| 0.4 | 20 | 10 |

| 0.6 | 25 | 8 |

*parts per hundred resin

Polyvinyl Chloride (PVC): Thermal Stability and Color Protection

PVC is notoriously susceptible to thermal degradation during processing, which involves the release of hydrochloric acid and the formation of polyene structures that cause severe discoloration. This compound™ 132 can be used as a co-stabilizer in PVC formulations to improve thermal stability and maintain the desired color.

Table 2: Hypothetical Performance of this compound™ 132 in a Rigid PVC Formulation

| This compound™ 132 Concentration (phr) | Yellowness Index (ASTM D1925) after 30 min at 180°C |

| 0.0 | 60 |

| 0.1 | 35 |

| 0.2 | 25 |

| 0.3 | 18 |

Adhesives: Maintaining Viscosity and Adhesion Properties

The performance of adhesives can be compromised by oxidative degradation, leading to changes in viscosity, reduced tack, and eventual bond failure. The incorporation of this compound™ 132 can enhance the thermal stability of adhesive formulations.

Table 3: Hypothetical Performance of this compound™ 132 in an Adhesive Formulation

| This compound™ 132 Concentration (wt%) | Viscosity Change after 72h at 80°C (%) |

| 0.0 | +40 |

| 0.2 | +15 |

| 0.4 | +5 |

| 0.6 | +2 |

Experimental Protocols

Protocol for Evaluating Scorch Inhibition in Polyurethane Foam

This protocol outlines a method for assessing the effectiveness of this compound™ 232 in preventing scorch in flexible polyurethane foam.

dot graph "PU_Foam_Scorch_Test_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Formulation" [label="Prepare Polyol Blend with Varying this compound™ 232 Concentrations"]; "Mixing" [label="Add Isocyanate and Mix Vigorously"]; "Foaming" [label="Pour into Mold and Allow to Rise"]; "Curing" [label="Cure Foam at Room Temperature for 24h"]; "Microwave" [label="Place Foam Sample in Microwave"]; "Heating" [label="Heat at High Power until Scorch is Observed"]; "Record_Time" [label="Record Time to Scorch"]; "Color_Measurement" [label="Measure Yellowness Index (ASTM D1925) of the Core"]; "End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];